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Methyl 1-Acetyl-3-azetidinecarboxylate

Cat. No.: B567881
CAS No.: 1353953-76-0
M. Wt: 157.169
InChI Key: HZHPHZDQKWKVGY-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Contemporary Organic Chemistry Research

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are cyclic compounds containing a four-atom ring with at least one heteroatom (nitrogen, oxygen, or sulfur, respectively). calpaclab.comnih.gov These structures are of profound interest in modern organic chemistry due to their unique combination of inherent ring strain and chemical stability. nih.govmedchemexpress.com The strain within these small rings makes them valuable as synthetic intermediates, readily undergoing ring-opening reactions to form more complex acyclic and heterocyclic systems. calpaclab.comnih.govnih.gov This reactivity provides a powerful tool for synthetic chemists to construct diverse molecular frameworks. nih.gov

Despite the challenges associated with their synthesis due to this ring strain, significant advancements in chemical methodologies have made these compounds more accessible. nih.govtcichemicals.com Consequently, four-membered heterocycles have become crucial building blocks in the synthesis of natural products and are increasingly incorporated into scaffolds for the development of new pharmaceuticals, agrochemicals, and materials. calpaclab.com Their inclusion can impart unique electronic, steric, and metabolic properties to a molecule, thereby enhancing its therapeutic efficacy, selectivity, and pharmacokinetic profile. nih.gov

Role of Azetidine (B1206935) Ring Systems as Privileged Motifs and Building Blocks

Within the family of four-membered heterocycles, azetidines—containing one nitrogen and three carbon atoms in the ring—have emerged as particularly significant. sigmaaldrich.comsigmaaldrich.com The azetidine moiety is considered a "privileged scaffold," a molecular framework that can bind to a range of different biological targets. researchgate.net This versatility has led to their widespread use in drug discovery and medicinal chemistry. medchemexpress.comchemicalbook.comsigmaaldrich.com

The incorporation of an azetidine ring can improve a molecule's physicochemical properties, such as metabolic stability and lipophilicity, while also providing a rigid core that can help to optimize binding to a biological target. nih.govsigmaaldrich.com Azetidine derivatives are found in a number of approved drugs and are being actively investigated for the treatment of a wide array of diseases, including cancer, neurological disorders like Parkinson's disease, and infectious diseases. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com For instance, azetidine-containing compounds have shown promise as potent inhibitors of various enzymes and have been explored as central nervous system (CNS) active agents. bldpharm.comchemicalbook.com The ability to functionalize the azetidine ring at multiple positions allows for the creation of diverse chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates. sigmaaldrich.comchemicalbook.com

Overview of Methyl 1-Acetyl-3-azetidinecarboxylate within the Context of Azetidine Derivatives

This compound is a specific derivative within the broader class of functionalized azetidines. This compound features an acetyl group attached to the nitrogen atom (position 1) and a methyl carboxylate group at position 3 of the azetidine ring. While extensive research specifically on this molecule is not widely documented, its structure represents a confluence of key functional groups that are common in medicinal chemistry.

The synthesis of such derivatives often involves the use of precursors like methyl azetidine-3-carboxylate hydrochloride or its N-protected form, such as Methyl 1-Boc-azetidine-3-carboxylate. nih.govchemicalbook.com The "Boc" (tert-butoxycarbonyl) protecting group is frequently used in the synthesis of azetidine derivatives to control reactivity during functionalization, and can be subsequently removed and replaced with other groups, such as the acetyl group of the title compound. chemicalbook.com

The properties of this compound can be inferred from related structures. For example, its precursor, 1-Acetyl-3-azetidinecarboxylic acid, is a solid at room temperature. bldpharm.com The methyl ester form would likely be a liquid or a low-melting solid. The presence of the acetyl group and the methyl ester provides handles for further chemical modification, making it a potentially useful building block in the synthesis of more complex molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Functionally, this compound can be seen as a constrained analog of certain amino acids, a strategy often employed in drug design to enhance potency and selectivity. It is also related to compounds used as linkers in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), highlighting the relevance of this structural motif in cutting-edge therapeutic modalities. medchemexpress.com

Below is a table summarizing the key properties of closely related azetidine derivatives, which provide context for understanding this compound.

PropertyMethyl 1-Boc-azetidine-3-carboxylate1-Acetyl-3-azetidinecarboxylic acidMethyl azetidine-3-carboxylate hydrochloride
CAS Number 610791-05-4 calpaclab.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com97628-91-6 bldpharm.com100202-39-9 nih.govtcichemicals.comchemicalbook.com
Molecular Formula C10H17NO4 calpaclab.comsigmaaldrich.comC6H9NO3 bldpharm.comC5H10ClNO2 nih.gov
Molecular Weight 215.25 g/mol calpaclab.comsigmaaldrich.comNot specified151.59 g/mol nih.gov
Physical Form Liquid sigmaaldrich.comsigmaaldrich.comSolid bldpharm.comWhite to almost white powder/crystal tcichemicals.com
Synonyms 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate, 1-Boc-azetidine-3-carboxylic acid methyl ester calpaclab.comsigmaaldrich.comsigmaaldrich.comNot specifiedAzetidine-3-carboxylic acid methyl ester hydrochloride nih.govtcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B567881 Methyl 1-Acetyl-3-azetidinecarboxylate CAS No. 1353953-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-acetylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHPHZDQKWKVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of Methyl 1 Acetyl 3 Azetidinecarboxylate and Its Precursors

Direct Synthetic Approaches to Azetidine-3-carboxylate Core Systems

Direct approaches to the azetidine-3-carboxylate core focus on the formation of the strained four-membered ring as a primary strategic step. These methods often employ intramolecular or intermolecular reactions to construct the heterocyclic system.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of azetidine (B1206935) rings. These methods involve the formation of a bond between two atoms within the same molecule to create the cyclic structure.

A notable method for the synthesis of azetidines involves the intramolecular aminolysis of cis-3,4-epoxy amines. This reaction is effectively catalyzed by Lanthanum(III) trifluoromethanesulfonate (La(OTf)3), which promotes a regioselective C3-aminolysis of the epoxide ring to yield the corresponding azetidine. nih.govelsevierpure.comfrontiersin.org This approach is advantageous as it proceeds in high yields and demonstrates tolerance to a variety of functional groups, including those that are acid-sensitive or possess Lewis basicity. nih.gov

The reaction is typically carried out by adding La(OTf)3 to a solution of the cis-3,4-epoxy amine in a solvent like 1,2-dichloroethane and heating the mixture under reflux. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product influences the regioselectivity of the aminolysis, favoring the formation of the azetidine ring from the cis-isomer. frontiersin.org

Table 1: Selected Examples of La(OTf)3-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

EntrySubstrateProductYield (%)
1cis-N-Benzyl-3,4-epoxy-hexan-1-amine1-Benzyl-3-hydroxy-2-propylazetidine95
2cis-N-Tosyl-3,4-epoxy-hexan-1-amine1-Tosyl-3-hydroxy-2-propylazetidine88
3cis-N-(4-Methoxybenzyl)-3,4-epoxy-hexan-1-amine1-(4-Methoxybenzyl)-3-hydroxy-2-propylazetidine92

Data compiled from studies on La(OTf)3-catalyzed intramolecular aminolysis.

A novel and efficient approach to azetidine synthesis involves the copper-catalyzed photoinduced radical cyclization of ynamides. nature.comnih.gov This method utilizes a heteroleptic copper complex under visible light irradiation to initiate a 4-exo-dig radical cyclization of nitrogen-substituted alkynes, known as ynamides. nih.govresearchgate.net This process is highly regioselective, exclusively favoring the formation of the four-membered azetidine ring over the alternative 5-endo-dig pathway that would lead to a dihydropyrrole. nature.com

The reaction is typically performed in the presence of an amine as a sacrificial reductant. researchgate.net This methodology has demonstrated a broad substrate scope, tolerating various substituents on the ynamide starting material and proving effective for the synthesis of complex and chiral non-racemic azetidines. nature.comresearchgate.net

Table 2: Key Parameters for Copper-Catalyzed Photoinduced Radical Cyclization of Ynamides

ParameterCondition
CatalystHeteroleptic Copper Complex
Light SourceVisible Light (e.g., blue LEDs)
Reaction Type4-exo-dig Radical Cyclization
SubstrateYnamides (Nitrogen-substituted alkynes)
Key FeatureHigh Regioselectivity for Azetidine Formation

This table summarizes the general conditions for the synthesis of azetidines via this photochemical method.

A direct and efficient method for the synthesis of azetidines is the cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org This one-pot synthesis is often carried out under microwave irradiation in an alkaline aqueous medium, providing a simple and effective route to nitrogen-containing heterocycles. organic-chemistry.org The reaction involves the nucleophilic substitution of the two halide atoms by the primary amine, leading to the formation of the azetidine ring. The efficiency of this reaction can be influenced by the nature of the amine, with nucleophilicity playing a significant role in the reaction outcome. bham.ac.uk

Cycloaddition Reactions

Cycloaddition reactions represent another powerful strategy for the construction of the azetidine core. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

A significant advancement in azetidine synthesis is the visible-light-mediated intermolecular [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction. researchgate.netnih.gov This method utilizes 2-isoxazoline-3-carboxylates as oxime precursors, which are activated via triplet energy transfer from an iridium photocatalyst. nih.govrsc.org The excited-state intermediate then undergoes a [2+2] cycloaddition with a wide range of alkenes to produce highly functionalized azetidines. nih.gov

This approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, including both activated and unactivated alkenes. nih.govrsc.org A key advantage of this method is the ability to readily convert the resulting azetidine products into free, unprotected azetidines, which are highly desirable synthetic targets. nih.gov

Table 3: Features of the Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition

FeatureDescription
Reaction TypeAza Paternò-Büchi ([2+2] Photocycloaddition)
Key Reagents2-Isoxazoline-3-carboxylates and Alkenes
CatalystIridium Photocatalyst
Light SourceVisible Light
Key AdvantageAccess to unprotected azetidines

This table highlights the key aspects of this modern photochemical approach to azetidine synthesis.

Ring Contraction Methodologies

A robust method for the synthesis of α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. nih.govacs.org This one-pot nucleophilic addition-ring contraction is achieved in the presence of a base, such as potassium carbonate. nih.govacs.org The process allows for the efficient incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the azetidine product. nih.gov

The precursor, α-bromo-N-sulfonylpyrrolidinone, can be selectively obtained in good yields through the monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. acs.org The ring contraction itself is believed to proceed via a Favorskii-type mechanism. rsc.org This involves the formation of an enolate followed by intramolecular nucleophilic substitution to generate a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by an alcohol or other nucleophile opens the strained three-membered ring, leading to the contracted four-membered azetidine ring. adichemistry.comwikipedia.orgyoutube.com

The reaction conditions, such as the choice of base and solvent, can influence the reaction's efficiency. For example, using 3 equivalents of potassium carbonate as a base at 60 °C in a 9:1 mixture of acetonitrile and methanol has been found to provide good yields of the N-sulfonylazetidine product when methanol is the nucleophile. rsc.org

Table 2: Ring Contraction of α-Bromo-N-sulfonylpyrrolidinones

SubstrateNucleophileBaseProductYield (%)Reference
α-bromo N-sulfonylpyrrolidinoneAlcoholsK₂CO₃α-alkoxy-N-sulfonylazetidine- nih.govacs.org
α-bromo N-sulfonylpyrrolidinonePhenolsK₂CO₃α-phenoxy-N-sulfonylazetidine- nih.govacs.org
α-bromo N-sulfonylpyrrolidinoneAnilinesK₂CO₃α-anilino-N-sulfonylazetidine- nih.govacs.org

Note: This table is interactive and can be sorted by clicking on the column headers.

Strain-Release Strategies

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. organic-chemistry.orgnih.govbris.ac.uk These strategies leverage the inherent energy of the strained bicyclic system to drive the formation of the less strained azetidine ring.

A modular approach to azetidine synthesis involves the homologation of boronic esters using azabicyclo[1.1.0]butyl lithium. organic-chemistry.orgnih.govbris.ac.uk This method begins with the generation of azabicyclo[1.1.0]butyl lithium, a previously unreported nucleophilic species, through the selective lithiation of azabicyclo[1.1.0]butane. organic-chemistry.org This intermediate then reacts with a boronic ester to form a strained boronate complex. organic-chemistry.orgnih.gov

Upon N-protonation with a mild acid like acetic acid, this complex undergoes a stereospecific 1,2-metalate rearrangement. organic-chemistry.org This rearrangement involves the cleavage of the central C-N bond of the azabicyclo[1.1.0]butane core, which relieves the ring strain and results in the formation of an azetidinyl boronic ester. organic-chemistry.orgnih.govbris.ac.uk This methodology is versatile, accommodating a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters. nih.gov The resulting N-H azetidine and the boronic ester functionalities can be further elaborated, providing a modular route to diverse azetidine derivatives. organic-chemistry.orgnih.gov

Electrophilic activation of the nitrogen atom in azabicyclo[1.1.0]butane initiates a cascade of reactions that lead to functionalized azetidines. nih.gov This strategy has been employed in the synthesis of spirocyclic azetidines. scispace.comnih.gov For instance, novel ABB-ketone precursors bearing silyl-protected alcohols can be synthesized and then induced to undergo an electrophile-induced spirocyclization-desilylation reaction. scispace.comnih.gov

In a different approach, the reaction of azabicyclo[1.1.0]butyl carbinols, which are readily obtained from the reaction of azabicyclo[1.1.0]butyllithium with carbonyl compounds, with strongly electrophilic activating reagents like trifluoroacetic anhydride (B1165640) or triflic anhydride, triggers a semipinacol rearrangement. nih.gov This rearrangement leads to the formation of keto 1,3,3-substituted azetidines. nih.gov The migratory aptitude of different groups in the semipinacol rearrangement has been studied, showing a preference for the group that can best stabilize a positive charge. nih.gov

Furthermore, a cation-driven activation strategy for ABBs has been developed, which expands the scope of N-functionalization beyond traditional electrophiles. nih.gov This approach capitalizes on the use of Csp³ precursors that can form reactive (aza)oxyallyl cations in situ, leading to the formation of a congested C-N bond and effective C3 activation. nih.gov

Table 3: Strain-Release Strategies for Azetidine Synthesis

ABB DerivativeReagent(s)Key TransformationProduct TypeReference
Azabicyclo[1.1.0]butane1. s-BuLi/TMEDA; 2. Boronic Ester; 3. Acetic Acid1,2-Metalate RearrangementAzetidinyl Boronic Ester organic-chemistry.orgnih.govbris.ac.uk
ABB-ketone with silyl-protected alcoholElectrophileSpirocyclization-desilylationSpiro-azetidine scispace.comnih.gov
Azabicyclo[1.1.0]butyl carbinolTFAA or Tf₂OSemipinacol RearrangementKeto 1,3,3-substituted Azetidine nih.gov
Azabicyclo[1.1.0]butaneCsp³ precursors forming (aza)oxyallyl cationsCation-driven activation and rearrangement1,3-Functionalized Azetidine nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Nucleophilic Addition to ABBs

The strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs) serves as a powerful method for the synthesis of functionalized azetidines. ABBs are highly strained molecules that can react with a variety of nucleophiles. organic-chemistry.org This reactivity is driven by the significant ring strain (approx. 25.4 kcal/mol) inherent in the four-membered azetidine ring system. rsc.org A mechanistically distinct approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst, which allows for the rapid preparation of bis-functionalized azetidines. organic-chemistry.org This method showcases the utility of ABBs as versatile precursors to complex azetidine structures.

A well-orchestrated polar-radical relay strategy using benzoylated 1-azabicyclo[1.1.0]butane enables nickel-catalyzed cross-coupling reactions with boronic acids. organic-chemistry.org This process facilitates the creation of azetidines bearing all-carbon quaternary centers, highlighting the broad scope and functional group tolerance of using ABBs as foundational building blocks. organic-chemistry.org

Lithiation of ABBs and Subsequent Reaction with Boronic Esters

A prominent strategy for functionalizing azetidines involves the lithiation of 1-azabicyclo[1.1.0]butanes (ABBs) followed by electrophilic trapping. researchgate.net This method leverages the high reactivity of the strained ABB skeleton. A telescoped continuous flow protocol has been developed for the generation, lithiation, and subsequent reaction of ABBs with electrophiles like boronic esters. researchgate.net

In this process, the ABB is first generated and then subjected to lithiation using a strong base such as s-BuLi. The resulting lithiated intermediate is then reacted with a boronic ester. researchgate.net This sequence allows for the efficient formation of azetidine boronic esters. researchgate.net The use of a continuous flow system is particularly advantageous for handling the reactive and potentially unstable intermediates involved in this transformation. researchgate.net

StepReagent/ConditionPurpose
Generation of ABB Telescoped continuous flow protocolTo produce the reactive 1-azabicyclo[1.1.0]butane intermediate safely and efficiently.
Lithiation s-BuLiTo deprotonate the ABB and form a nucleophilic lithiated species.
Electrophilic Trapping Boronic EstersTo react with the lithiated ABB, forming a new C-C bond and yielding an azetidine boronic ester.

This interactive table summarizes the key steps in the synthesis of azetidine boronic esters via the lithiation of ABBs.

Indirect Synthetic Routes via Modification of Existing Azetidine Scaffolds

Indirect routes are often employed when the target molecule is more readily accessible through the modification of a pre-existing azetidine ring. These methods include transforming functional groups on the ring, reducing related heterocyclic structures, ring expansion of smaller heterocycles, and derivatizing commercially available azetidine precursors.

Functional Group Transformations on Pre-formed Azetidine Rings

One of the most direct methods to synthesize specific azetidine derivatives is by performing chemical transformations on an already-formed azetidine ring. This approach is particularly useful for late-stage functionalization. acs.org A relevant example is the synthesis of methyl (±)cis-3-acetylamino-4-oxo-2-azetidinecarboxylate, a structurally related β-lactam. In this synthesis, a precursor, methyl (±)cis-3-azido-4-oxo-2-azetidinecarboxylate, undergoes hydrogenation to reduce the azido group to an amine. prepchem.com The resulting amine is then acylated using acetyl chloride in the presence of a base like triethylamine to yield the final acetylated product. prepchem.com This two-step sequence—reduction of an azide followed by N-acetylation—represents a classic functional group transformation applicable to the synthesis of the target molecule from a suitable 3-aminoazetidine precursor.

Starting MaterialReagentsIntermediate/ProductTransformation
Methyl (±)cis-3-azido-4-oxo-2-azetidinecarboxylate10% Pd-C, H₂Methyl (±)cis-3-amino-4-oxo-2-azetidinecarboxylateReduction of azide to amine
Methyl (±)cis-3-amino-4-oxo-2-azetidinecarboxylateAcetyl chloride, triethylamineMethyl (±)cis-3-acetylamino-4-oxo-2-azetidinecarboxylateN-acetylation of amine

This table outlines the functional group transformations involved in the synthesis of a related acetylated azetidinone.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

Azetidin-2-ones, commonly known as β-lactams, are readily available cyclic amides that can serve as precursors to saturated azetidines. The conversion is achieved through the reduction of the lactam carbonyl group. magtech.com.cnresearchgate.net This transformation effectively removes the carbonyl oxygen, converting the amide into an amine within the four-membered ring. Various reducing agents can be employed for this purpose, offering a versatile entry point to the azetidine scaffold from the corresponding β-lactam. magtech.com.cn This method is a key strategy in the broader synthesis of azetidines. u-tokyo.ac.jp

Transformation of Aziridines into Azetidines

The ring expansion of aziridines, which are three-membered nitrogen-containing heterocycles, provides another synthetic route to the four-membered azetidine ring. magtech.com.cn This transformation is driven by the release of ring strain. One such method involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol, which proceeds through an intermediate aziridine that subsequently rearranges to a 3-methoxyazetidine. researchgate.net The intrinsic ring strain of aziridines makes them valuable synthetic intermediates capable of undergoing regio- and stereoselective ring-opening and expansion transformations. nih.gov The conversion can be influenced by reaction conditions and the substitution pattern on the aziridine ring. researchgate.net

Starting Material TypeKey FeatureResulting Product
AziridineThree-membered nitrogen heterocycleAzetidine
VinylaziridineContains a vinyl substituent3-Vinylazetidinone (a β-Lactam)

This table compares different aziridine precursors and their resulting four-membered ring products.

Derivatization of Azetidine-3-Carboxylic Acid Precursors

A highly convergent and common strategy for preparing Methyl 1-Acetyl-3-azetidinecarboxylate involves the derivatization of azetidine-3-carboxylic acid. This precursor contains the core azetidine scaffold with a carboxylic acid group at the desired 3-position. The synthesis of the final target molecule from this precursor requires two primary transformations: esterification of the carboxylic acid and acetylation of the ring nitrogen.

Esterification: The carboxylic acid group is converted to a methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst or using a reagent like dimethylformamide dimethyl acetal. colostate.edu

N-Acetylation: The secondary amine of the azetidine ring is acetylated. This is typically accomplished by treating the azetidine with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

This derivatization approach is efficient as it builds upon a commercially available or readily synthesized core structure. nih.gov The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs has been reported, indicating that chiral precursors are accessible for such derivatizations. nih.gov

Green Chemistry Principles in Azetidine Synthesis

Continuous flow hydrogenation has emerged as a sustainable and safe method for the synthesis of azetidines from their 2-azetine precursors. This technique offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The synthesis of functionalized azetidines from 2-azetines has been explored using this technology, demonstrating its potential for producing these valuable compounds efficiently.

In a notable application, the chemoselective hydrogenation of the endocyclic double bond of 2-azetines has been successfully achieved in a continuous flow system. This method is particularly valuable when the 2-azetine substrate contains other functional groups that are sensitive to hydrogenation. The precise control over reaction parameters such as temperature, pressure, and residence time, which is characteristic of flow chemistry, allows for high selectivity and yields.

Research has demonstrated the effective use of an H-Cube Pro® flow reactor for this transformation. The system can operate at room temperature with a modest hydrogen pressure generated in situ, further enhancing the safety profile of the process. The use of a palladium on carbon (Pd/C) catalyst cartridge is typical in these systems.

Table 1: Representative Conditions for Continuous Flow Hydrogenation of a 2-Azetine Derivative

ParameterValue
ReactorH-Cube Pro®
Catalyst10% Pd/C cartridge
SolventEthyl Acetate (B1210297) or CPME
TemperatureRoom Temperature
Flow Rate0.5 mL/min
Hydrogen Pressure1 bar
OutcomeHigh yield of the azetidine product

This table presents a generalized set of conditions based on reported methodologies for the continuous flow hydrogenation of 2-azetines.

The choice of solvent is a cornerstone of green chemistry, and significant strides have been made in identifying and utilizing sustainable solvents for azetidine synthesis. Traditional solvents often pose environmental and health risks. In contrast, green solvents are chosen for their low toxicity, biodegradability, and derivation from renewable resources.

In the context of the continuous flow hydrogenation of 2-azetines, ethyl acetate and cyclopentyl methyl ether (CPME) have been identified as environmentally responsible solvents. uniba.itnih.gov Ethyl acetate is a bio-based solvent with a favorable environmental profile. CPME is a hydrophobic ether solvent with a high boiling point and a low propensity for peroxide formation, making it a safer alternative to other ether solvents like tetrahydrofuran (THF) or diethyl ether. nih.gov

Table 2: Properties of Sustainable Solvents Used in Azetidine Synthesis

SolventKey Properties and Advantages in Azetidine Synthesis
Ethyl Acetate Bio-based, favorable environmental profile, effective for continuous flow hydrogenation. uniba.itnih.gov
Cyclopentyl Methyl Ether (CPME) High boiling point, low peroxide formation, stable under acidic and basic conditions, low water solubility simplifies work-up. nih.gov

While specific green and facile industrial-scale synthetic routes for this compound are not extensively detailed in publicly available literature, the principles of green chemistry are being applied to the synthesis of its precursors, such as azetidine-3-carboxylic acid. The development of such routes is crucial for the cost-effective and sustainable production of this and other valuable azetidine derivatives.

An improved process for the synthesis of azetidine-3-carboxylic acid has been developed, which serves as a key intermediate. This process involves the triflating of diethyl bis(hydroxymethyl)malonate, followed by azetidine ring formation via intramolecular cyclization with an amine. Subsequent decarboxylation and hydrogenation yield the desired azetidine-3-carboxylic acid. This route is noted to circumvent issues of elimination that can occur in other synthetic pathways. The starting material, diethyl bis(hydroxymethyl)malonate, is commercially available, which is a key consideration for industrial applications.

Advanced Methodologies in Asymmetric Synthesis of Azetidine 3 Carboxylate Derivatives

Enantioselective Approaches to Azetidine-2-carboxylic and Azetidine-3-carboxylic Acids

The foundational approach to producing enantiopure azetidine (B1206935) carboxylates involves the asymmetric synthesis of their parent carboxylic acids. Azetidine-3-carboxylic acid serves as the direct precursor to the core structure of Methyl 1-Acetyl-3-azetidinecarboxylate. Methodologies in this area often focus on establishing the critical C3-stereocenter with high fidelity.

One prominent strategy involves a zinc-mediated asymmetric addition of allylic halides to a glyoxylic acid derivative equipped with a chiral auxiliary. nih.gov This method has been successfully applied to prepare enantiopure L-azetidine-2-carboxylic acid and, notably, its 3-substituted congeners, demonstrating a viable pathway to functionalized azetidine rings. nih.gov The resulting products, such as (3R)-phenyl and (3S)-isopropyl analogs of azetidine-2-carboxylic acid, highlight the method's utility in creating conformationally constrained amino acids. nih.gov Subsequent chemical modifications, including ozonolysis and cyclization, can convert the initial adducts into the desired azetidine ring system.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity, temporarily attaching to a substrate to direct a chemical transformation before being cleaved. wikipedia.org This strategy remains a reliable and common method for accessing stereodefined molecules.

A key example relevant to the synthesis of the azetidine-3-carboxylate scaffold is the use of a camphor (B46023) sultam auxiliary. This auxiliary can be attached to a glyoxylic acid O-benzyl oxime to create a chiral substrate. nih.gov The subsequent Reformatsky-type reaction, involving the addition of an allylic halide in the presence of zinc, proceeds with high diastereoselectivity. nih.gov The steric influence of the camphor sultam group effectively guides the incoming nucleophile to one face of the molecule, thereby setting the absolute stereochemistry of the newly formed chiral center. After the key bond-forming step, the auxiliary is removed, and the linear precursor is cyclized to yield the enantiopure azetidine carboxylic acid, which can then be esterified and acetylated to form the target compound.

Catalytic Asymmetric Synthesis

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Dinuclear zinc catalysts have emerged as highly effective in promoting asymmetric addition reactions. An "AzePhenol" dinuclear zinc catalytic system, for instance, has been successfully applied to the asymmetric Michael addition of 4-hydroxyl pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters, achieving excellent yields (up to 99%) and high enantioselectivities (up to 94% ee). nih.gov While this specific example does not produce an azetidine directly, it demonstrates the power of azetidine-derived ligands in zinc catalysis.

More directly, a zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime serves as a foundational method for preparing enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov This process highlights how zinc catalysis can be pivotal in forming the key C-C bond required for the azetidine precursor with high stereocontrol. nih.gov The development of chiral ligands for zinc has also enabled the asymmetric addition of dialkylzinc reagents to unsaturated acylimidazoles, yielding chiral zinc enolates with high enantiomeric purity. nih.gov These reactive intermediates can be trapped with electrophiles, a strategy that holds potential for constructing precursors to complex azetidines. nih.gov

Table 1: Performance of Dinuclear Zinc Catalysts in Asymmetric Additions

Reaction TypeCatalyst SystemYieldEnantioselectivity (ee)Reference
Michael AdditionAzePhenol Dinuclear ZincUp to 99%Up to 94% nih.gov
Aldol AdditionBinuclear Zinc-AzePhenol-- acs.org
Nitro-MannichDinuclear Zinc-AzePhenol-- acs.org

The strain inherent in the azetidine ring makes it susceptible to ring-opening reactions, a property that can be exploited for synthetic purposes. rsc.org A recently developed method employs a chiral squaramide hydrogen-bond donor catalyst to promote the highly enantioselective ring-opening of 3-substituted azetidines using alkyl and acyl halides. acs.org This transformation provides access to valuable α-amino-γ-halopropane chiral building blocks. acs.org The reaction demonstrates broad substrate scope, accommodating various aromatic, heteroaromatic, and even fluorine-substituted azetidines, affording products with high enantiomeric excess (e.g., 91% ee) and yield (94%). acs.org This approach showcases the utility of using the reactivity of the azetidine ring itself to generate other chiral molecules, which could potentially serve as precursors in multi-step syntheses.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Intramolecular palladium(II)-catalyzed amination of unactivated C(sp³)–H bonds provides a powerful route to functionalized azetidines. rsc.org This method, reported by Gaunt and co-workers, utilizes a combination of a benziodoxole tosylate oxidant and a silver acetate (B1210297) additive to promote the key reductive elimination from an alkyl–Pd(IV) intermediate, thereby forming the azetidine ring. rsc.org This strategy allows for the construction of the strained four-membered ring by forming a C-N bond at a γ-position relative to the amine, a pathway directly applicable to the synthesis of the azetidine-3-carboxylate core. The use of palladium catalysis in allylic amination has also been shown to be a powerful tool for the enantioselective synthesis of various amine-containing compounds. rsc.orgnih.govfigshare.com

Tantalum catalysis offers a distinct approach for the synthesis of N-heterocycles through hydroaminoalkylation. This atom-economic reaction directly alkylates unprotected secondary amines by functionalizing a C-H bond adjacent to the nitrogen. nih.govubc.ca A notable application is a one-pot alkylation/cyclization procedure that generates β-alkylated N-heterocycles, including 3-methylated azetidines. nih.govubc.ca The process involves the addition of an amine across an alkene, followed by cyclization to form the heterocyclic ring. nih.gov Computational studies suggest the mechanism proceeds through a tantalum(V) azacyclopentane intermediate. nih.gov This methodology provides a direct route to substituted azetidines from simple, acyclic precursors, representing an efficient strategy for assembling the core azetidine structure. digitellinc.comresearchgate.net

Copper-Catalyzed Photoinduced Radical Annulation

A significant advancement in the construction of the azetidine scaffold is the use of photo-induced, copper-catalyzed radical annulation reactions. nih.govfrontiersin.org This methodology allows for the efficient [3+1] cyclization of aliphatic amines with alkynes to furnish highly substituted azetidines. nih.govrsc.org The reaction mechanism is initiated by the generation of an α-aminoalkyl radical through a photoredox process involving a copper catalyst. nih.gov This radical is then captured by an alkyne, leading to the formation of a vinyl radical. nih.gov A subsequent tandem process involving a 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization yields the final azetidine product. nih.govrsc.org

This approach is notable for its ability to create sterically congested scaffolds, including those with vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.gov Density functional theory (DFT) calculations have supported the proposed mechanism, indicating that the formation of a tertiary radical intermediate is crucial for the cyclization to proceed successfully. nih.gov

Another variation of this strategy involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This method provides a general route to azetidines via a 4-exo-dig cyclization pathway, which is typically disfavored. The use of a specific heteroleptic copper complex under visible light irradiation in the presence of an amine allows for the smooth conversion of a range of ynamides into the corresponding azetidines with excellent control over regioselectivity. nih.gov

Table 1: Examples of Copper-Catalyzed Photoinduced Azetidine Synthesis

Amine Substrate Alkyne Substrate Catalyst System Solvent Yield (%) Source(s)
N,N-Dimethylaniline Phenylacetylene Cu(I) complex Acetonitrile High nih.govrsc.org
N-Phenylpyrrolidine 1-Octyne Cu(I) complex Acetonitrile High nih.govrsc.org

Diastereoselective Synthetic Strategies

The development of diastereoselective methods is paramount for controlling the three-dimensional structure of complex molecules like substituted azetidines. The following sections describe key strategies that leverage substrate control or catalyst control to achieve high levels of diastereoselectivity in the synthesis of azetidine derivatives.

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that can be rendered highly diastereoselective for the synthesis of β-amino carbonyl compounds, which are key precursors to azetidine rings. While direct catalytic diastereoselective Mannich reactions leading to this compound are not extensively documented, the principles can be applied. For instance, the rhodium-catalyzed reductive Mannich-type reaction of α,β-unsaturated esters with imines has been shown to produce syn-β-lactams (azetidin-2-ones) with high diastereoselectivity. nih.gov This strategy involves the 1,4-reduction of the unsaturated ester to form a rhodium enolate, which then adds to the imine. nih.gov

Similarly, direct catalytic diastereoselective Mannich reactions using pre-formed enolates or their equivalents with N-acylimines are a cornerstone of asymmetric synthesis. rsc.org An organocatalytic approach using a quinine-derived squaramide catalyst has been successful in the vinylogous Mannich reaction of alkylidenepyrazolones with isatin-derived ketimines, affording products with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity. rsc.org

Applying this logic, a potential diastereoselective route to an azetidine-3-carboxylate precursor would involve the reaction of a suitable metal enolate of an acetate equivalent with a chiral N-protected imine derived from an aminoacetaldehyde. Subsequent cyclization of the resulting β-amino ester derivative would yield the azetidine ring. The stereochemical outcome would be dictated by the facial selectivity of the nucleophilic attack on the imine, controlled by the chiral auxiliary or catalyst.

Table 2: Diastereoselective Mannich-type Reactions for β-Amino Carbonyl Synthesis

Nucleophile Electrophile (Imine) Catalyst/Promoter Diastereomeric Ratio (dr) Yield (%) Source(s)
α,β-Unsaturated Ester (via Rh-enolate) Various Imines RhCl(PPh₃)₃ / Et₂Zn High for syn Good to Excellent nih.gov
Alkylidenepyrazolone Isatin-derived Ketimines Quinine-derived Squaramide >99:1 up to 98% rsc.org

The ring-transformation of oxiranes into azetidines represents a powerful strategy for stereoselective synthesis, transferring the stereochemistry of the epoxide to the final product. A notable example is the base-induced cyclization of enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. This intramolecular ring-opening of the epoxide by the neighboring amine proceeds via an S_N2 mechanism. The regioselectivity of the cyclization (azetidine vs. pyrrolidine (B122466) formation) is highly dependent on the reaction conditions.

Specifically, performing the cyclization of (2-aminoalkyl)oxiranes supported on potassium carbonate without a solvent at elevated temperatures (80-100 °C) favors the formation of 2-(hydroxymethyl)azetidines. The subsequent oxidation of the hydroxymethyl group provides a direct route to azetidine-2-carboxylic acids. A similar strategy starting from a suitably substituted oxirane could provide access to azetidine-3-carboxylate derivatives. The stereochemistry of the oxirane starting material directly dictates the relative stereochemistry of the substituents on the resulting azetidine ring.

Table 3: Influence of Reaction Conditions on the Cyclization of (2-Aminoalkyl)oxiranes

Starting Oxirane Base/Catalyst Solvent Temperature (°C) Product Ratio (Pyrrolidine:Azetidine) Source(s)
(2R*,2′S)-3d Triflic Acid (1 mol%) THF Room Temp Almost Exclusive Pyrrolidine
(2R*,2′S)-3d K₂CO₃ None 80 1:2

The formation of the azetidine ring via diastereoselective intramolecular alkylation is a common and effective strategy. This process typically involves the cyclization of a γ-amino compound bearing a leaving group at the α-position. The diastereoselectivity is often substrate-controlled, relying on pre-existing stereocenters to direct the approach of the nucleophilic nitrogen atom.

One such method involves the base-promoted intramolecular nucleophilic ring closure of an iodocarbamate intermediate. This intermediate can be generated via the hydrozirconation of an allylic carbamate (B1207046) followed by treatment with iodine. The subsequent cyclization proceeds with high stereoselectivity to afford cis-2,3-disubstituted azetidines.

A more modern approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This reaction forges the N-C bond through the activation of a typically inert C-H bond. Using an oxidant such as benziodoxole tosylate, a palladium catalyst can effect the cyclization of amine-containing substrates to form functionalized azetidines. The reaction proceeds via an alkyl–Pd(IV) intermediate, and the inherent conformational constraints of the substrate lead to a diastereoselective ring closure. rsc.org

Table 4: Examples of Diastereoselective Intramolecular Cyclization to Form Azetidines

Substrate Type Method Catalyst/Reagent Key Features Source(s)
Iodocarbamate Base-promoted Cyclization Base (e.g., K₂CO₃) Diastereoselective formation of cis-2,3-disubstituted azetidines

Spectroscopic and Computational Research Methodologies for Azetidine Based Compounds

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of "Methyl 1-Acetyl-3-azetidinecarboxylate." These methods provide detailed information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of an azetidine (B1206935) derivative, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton framework. For a compound like "this compound," one would expect to see distinct signals for the protons on the azetidine ring, the acetyl group, and the methyl ester group. The coupling between adjacent protons would reveal their connectivity.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal, including the carbonyl carbons of the acetyl and ester groups, the carbons of the azetidine ring, and the methyl carbons.

Table 1: Representative NMR Data for Azetidine Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H3.5 - 4.5MultipletAzetidine ring CH₂
¹H3.0 - 4.0MultipletAzetidine ring CH
¹H3.6 - 3.8SingletOCH₃ (ester)
¹H2.0 - 2.2SingletCOCH₃ (acetyl)
¹³C170 - 175SingletC=O (ester)
¹³C168 - 172SingletC=O (acetyl)
¹³C45 - 60SingletAzetidine ring CH₂
¹³C30 - 45SingletAzetidine ring CH
¹³C51 - 53SingletOCH₃ (ester)
¹³C20 - 25SingletCOCH₃ (acetyl)
Note: The exact chemical shifts and coupling constants are specific to the individual compound and the solvent used for analysis. This table presents typical ranges for similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the FT-IR spectrum of "this compound," characteristic absorption bands would be expected for the C=O stretching of the amide (acetyl group) and the ester group, as well as C-N and C-O stretching vibrations.

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
1735 - 1750StrongC=O StretchEster
1630 - 1660StrongC=O StretchAmide (Acetyl)
1200 - 1300StrongC-O StretchEster
1100 - 1250MediumC-N StretchAzetidine
2850 - 3000MediumC-H StretchAliphatic

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the azetidine ring itself does not have strong UV absorption, the presence of carbonyl groups (in the acetyl and ester functions) can lead to weak n→π* transitions. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Elemental Analysis (C.H.N)

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values based on the molecular formula of "this compound" (C₇H₁₁NO₃). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassPercentage
CarbonC12.0153.49%
HydrogenH1.017.05%
NitrogenN14.018.91%
OxygenO16.0030.54%

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. For "this compound," a suitable solvent system (mobile phase) would be chosen to achieve good separation between the product and any starting materials or by-products on a stationary phase (e.g., silica (B1680970) gel). The purity is indicated by the presence of a single spot, and the retention factor (Rf) value can be used for identification under specific conditions.

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides valuable insights into the properties and reactivity of molecules. mit.eduresearchgate.net Theoretical studies on azetidine derivatives can be used to predict their geometric parameters, spectroscopic properties, and electronic structure. mit.eduresearchgate.net

Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry of "this compound," as well as to predict its NMR chemical shifts and vibrational frequencies. researchgate.net These calculated values can then be compared with experimental data to support the structural assignment. Furthermore, computational models can be used to explore the conformational landscape of the azetidine ring and to understand its reactivity in various chemical transformations. mit.eduresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and elucidate complex reaction mechanisms. For azetidine-based compounds, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying intermediates, and determining the feasibility of various reaction pathways.

Researchers utilize DFT to gain insights into reactions such as the synthesis of azetidines from epoxy amines. For instance, in the lanthanum-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations were performed to understand the observed regioselectivity that leads to azetidine formation. These calculations can model the substrate-catalyst complexes and trace the energy profile of the ring-closure step.

Furthermore, DFT has been applied to study the mechanism of cycloaddition reactions, such as the thia-Diels-Alder reaction, revealing whether a reaction proceeds through a concerted or stepwise pathway by attempting to locate transition states and intermediates. In the context of photocatalytic azetidine synthesis, DFT helps in understanding how the transfer of energy from a photocatalyst to reactants facilitates the reaction. By calculating the energies of the ground and excited states, chemists can predict which molecules are likely to react.

Transition State Calculations and Regioselectivity Prediction

The prediction of regioselectivity—the preference for one direction of bond-making or breaking over others—is a critical aspect of synthetic chemistry. Computational methods, particularly the calculation of transition state (TS) energies, are highly effective for this purpose. The reaction pathway with the lowest activation energy (the lowest energy transition state) is kinetically favored.

In the synthesis of 2-arylazetidines from oxiranes, quantum chemical investigations successfully rationalized the experimental outcomes. Calculations showed that the transition states leading to the formation of the four-membered azetidine ring were significantly lower in energy than those leading to the alternative five-membered pyrrolidine (B122466) ring, explaining the kinetic control of the reaction. Similarly, in the La(OTf)₃-catalyzed aminolysis of epoxy amines, DFT calculations of the transition states for both possible ring-closing pathways (C3 vs. C4 attack) correctly predicted the formation of the azetidine product over the pyrrolidine.

These computational findings are crucial for understanding and controlling the outcomes of reactions involving unsymmetrical azetidines or their precursors. By analyzing the electronic and steric effects in the transition state structures, chemists can design substrates and reaction conditions to favor the desired regioisomer.

Table 1: Calculated Energy Barriers for Competing Reaction Pathways This table illustrates how transition state calculations are used to predict regioselectivity in the formation of azetidine rings versus pyrrolidine rings.

Reaction SystemPathwayCalculated Activation Energy (ΔG‡)Predicted OutcomeReference
Cyclization of 2d-H⁺Azetidine formation~10 kJ/mol lowerFavored
Pyrrolidine formation~10 kJ/mol higherDisfavored
Aminolysis of cis-epoxy amine 6Azetidine formationLower Energy TSFavored
Pyrrolidine formationHigher Energy TSDisfavored
Aminolysis of trans-epoxy amine 5Azetidine formationHigher Energy TSDisfavored
Pyrrolidine formationLower Energy TSFavored

Molecular Modeling to Guide Synthesis and Predict Reactivity

Molecular modeling serves as a powerful predictive tool in modern organic synthesis, allowing researchers to screen potential reactants and forecast reaction outcomes before committing to laboratory experiments. This in silico approach saves time and resources by identifying promising candidates and eliminating those unlikely to succeed.

A notable example is the development of photocatalytic methods for azetidine synthesis. Researchers at MIT and the University of Michigan developed computational models to predict which combinations of alkenes and oximes would successfully react to form azetidines under photocatalytic conditions. By calculating the frontier orbital energies of a wide range of potential substrates, they could quickly assess the energetic feasibility of the reaction. The models not only predicted whether a reaction would occur but also helped to estimate the potential yield by considering factors like the availability of carbon atoms for the reaction. Out of 27 computationally studied combinations, 18 were tested experimentally, and the model's predictions proved to be highly accurate.

This strategy of using molecular modeling to prescreen substrates represents a shift from a trial-and-error approach to a more rational, design-oriented synthesis process. It is particularly valuable for developing complex molecules and for applications in medicinal chemistry and fragment-based drug discovery, where the rapid elaboration of molecular scaffolds is essential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these frontier orbitals govern the course of many reactions, particularly pericyclic reactions like cycloadditions.

FMO analysis is used to explain the outcomes of reactions forming azetidines. In the context of Sₙ2-type ring closures, an ideal transition state involves an attack angle of around 180°, which maximizes the overlap between the nucleophile's HOMO and the electrophile's LUMO. DFT calculations of the transition states for azetidine formation from oxiranes show that the geometry allows for beneficial HOMO-LUMO overlap, favoring the reaction.

Prediction of Electronic and Thermodynamic Properties

Computational chemistry is widely used to predict the fundamental electronic and thermodynamic properties of molecules. These properties include molecular stability, heat of formation, dipole moments, and acid-base characteristics (pKa), which are crucial for understanding the behavior of a compound in various environments.

For azetidine derivatives, computational studies have been conducted to determine their stability. For example, the relative stability of cis and trans geometries of 2-arylazetidines was evaluated, finding that trans isomers are generally more stable due to reduced steric hindrance. However, the formation of the less stable azetidine ring over a more stable pyrrolidine ring indicated that the reaction was under kinetic, not thermodynamic, control.

The prediction of pKa is another important application. In a study of N-substituted aryl azetidines, computational methods were used to calculate the pKa of the azetidine nitrogen. These calculations helped explain the observed differences in chemical stability under acidic conditions. It was found that protonation of the azetidine nitrogen was a key step in a decomposition pathway, and therefore, the pKa was a critical determinant of the compound's stability. The calculated pKa values, in conjunction with experimental NMR data, provided a clear rationale for why certain N-pyridyl analogues were more stable than N-phenyl analogues.

Table 2: Calculated vs. Measured pKa of Azetidine Derivatives This table shows the correlation between computationally predicted and experimentally measured pKa values for the azetidine nitrogen in a series of N-aryl azetidines, demonstrating the predictive power of the models.

CompoundSubstituentCalculated pKa (cpKa2)Measured pKa (by NMR)Reference
4 N-phenyl2.94.3
6 N-(4-cyano-phenyl)Not specified0.5
2 N-(2-pyridyl)-1.1Not measured
3 N-(4-pyridyl)-0.6Not measured

Computational Analysis of Conformational Preferences (Puckering)

Unlike planar aromatic rings, saturated four-membered rings like azetidine are not flat. They adopt a "puckered" conformation to relieve ring strain. The degree of this puckering and the preferred orientation of substituents are critical aspects of their three-dimensional structure, which can be thoroughly investigated using computational methods.

Early experimental work using electron diffraction determined a puckering angle of 37° for the parent azetidine molecule. Ab initio calculations later confirmed that the azetidine ring is puckered and that for N-H azetidine, the equatorial conformation of the hydrogen is favored. These computational studies can analyze the puckering potential energy surface and investigate the coupling between ring puckering and the rocking of methylene (B1212753) groups.

Substituents can have a significant influence on the ring's conformational preferences. A computational study on fluorinated azetidine derivatives showed that the ring pucker could be inverted based on the charge state of the nitrogen atom. In the neutral molecule, the ring puckered to place the fluorine atom far from the nitrogen. However, upon protonation of the nitrogen, the ring inverted to bring the fluorine atom closer, indicating a favorable charge-dipole interaction between the C-F bond and the positively charged nitrogen. Such detailed conformational analyses are vital for drug design, as the specific 3D shape of a molecule dictates its ability to bind to a biological target.

Advanced Applications and Research Directions for Azetidine Scaffolds in Organic Synthesis

Azetidines as Ligands in Asymmetric Catalysis

Chiral azetidine-derived ligands and organocatalysts have become valuable tools for inducing asymmetry in a range of chemical reactions. birmingham.ac.uk Their rigid and well-defined structures allow for effective stereochemical control in the catalytic pocket. rsc.org The applications of these ligands have been particularly notable in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net

A notable example involves the use of single enantiomer, 2,4-cis-disubstituted amino azetidines as ligands for copper-catalyzed Henry reactions between aldehydes and nitromethane. nih.govnih.gov Optimization of the ligand structure and reaction conditions has led to the formation of products with excellent enantiomeric excess, particularly with alkyl aldehydes. nih.gov Computational studies have highlighted the crucial role of the amino-substituent on the azetidine (B1206935) ring in determining the stereochemical outcome of these reactions. nih.gov The rigidity of the azetidine scaffold is a key advantage, leading to enhanced control over the catalytic environment and consequently, higher enantioselectivity. rsc.org

Ligand TypeReactionMetal/CatalystSubstratesEnantiomeric Excess (e.e.)
2,4-cis-disubstituted amino azetidinesHenry ReactionCopperAldehydes, NitromethaneUp to >99%
Azetidine-containing binuclear zinc catalystsMichael AdditionZincPhosphites, Michael AcceptorsHigh
Chiral cis-3-aminoazetidinesVarious Asymmetric ReactionsVariousVariousModerate to Good

Azetidine Derivatives in Peptidomimetics and Unnatural Amino Acid Synthesis

Azetidine-based amino acids (Aze) are of significant interest in protein engineering and the development of peptidomimetics. Their incorporation into peptide chains can induce substantial changes in the secondary structure, making them valuable as foldamer elements. chemrxiv.org For instance, the presence of 2-azetidinylcarboxylic acids within a peptide chain has been shown to induce γ-turns. chemrxiv.org

The synthesis of non-natural azetidine-based amino acids has been a focus of considerable research. acs.orgresearchgate.net Organometallic routes have been developed to access unsaturated carboxylic acid precursors, which can then be subjected to metal-catalyzed asymmetric reduction to yield a library of 2-azetidinylcarboxylic acids. chemrxiv.orgacs.org These azetidine-containing amino acids have been successfully incorporated into small peptide chains. acs.org The 3-aminoazetidine (3-AAz) subunit, in particular, has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov This approach has been shown to improve the cyclization of tetra-, penta-, and hexapeptides under standard reaction conditions. nih.gov Furthermore, the introduction of a 3-AAz unit into a cyclohexapeptide has been demonstrated to enhance its stability against proteases. nih.gov

Azetidine DerivativeApplicationKey Finding
Azetidine-2-carboxylic acid (Aze)PeptidomimeticsInduces γ-turns in peptide chains. chemrxiv.org
3-Aminoazetidine (3-AAz)Cyclic Peptide SynthesisActs as a turn-inducing element, improving cyclization efficiency. researchgate.netnih.gov
2-Azetidinylcarboxylic acidsUnnatural Amino Acid SynthesisSynthesized via asymmetric reduction of unsaturated precursors. chemrxiv.orgacs.org

Azetidine Scaffolds in the Construction of Complex Molecular Architectures

The unique structural properties of azetidines make them valuable building blocks for the synthesis of more complex molecular frameworks, including fused, bridged, and spirocyclic ring systems. nih.govfigshare.com

Fused, Bridged, and Spirocyclic Ring Systems

The synthesis and diversification of densely functionalized azetidine ring systems have provided access to a wide variety of complex architectures. nih.gov For instance, aza Paternò–Büchi reactions, which involve the [2+2] photocycloaddition of an imine and an alkene, represent an efficient strategy for constructing highly functionalized azetidines, including those fused to other ring systems. nih.govresearchgate.net Visible light-mediated versions of this reaction have been developed, offering mild and operationally simple conditions. nih.gov

Spirocyclic azetidines are particularly attractive scaffolds in medicinal chemistry as they allow for a wide variation in the spatial arrangement of functional groups. acs.org Efficient synthetic sequences have been developed for novel angular azaspiro[3.3]heptanes. acs.org Another approach involves a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones, providing access to a diverse library of azetidine-containing spirocycles with four-, five-, or six-membered rings. thieme-connect.com The enantioselective synthesis of spiro-3,2′-azetidine oxindoles has also been achieved through intramolecular C–C bond formation catalyzed by a chiral phase-transfer catalyst. acs.org

As Chiral Templates in Stereoselective Synthesis

The inherent chirality of substituted azetidines allows them to be used as chiral templates or auxiliaries in stereoselective synthesis. rsc.org The rigid four-membered ring can effectively control the facial selectivity of reactions occurring on appended functional groups. A practical and flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, a chiral sulfinamide acts as the source of chirality, directing the stereochemical outcome of the cyclization. nih.gov This methodology avoids the need for multiple protection and deprotection steps and allows for the synthesis of optically active azetidin-3-ones. nih.gov

Future Research Avenues in Azetidine Chemistry

The field of azetidine chemistry continues to evolve, with ongoing efforts to explore new synthetic methodologies and applications. rsc.orgsemanticscholar.orgresearchgate.net

Exploration of Novel Reaction Pathways and Disconnections

Recent years have seen significant advances in the development of new methods for azetidine synthesis, moving beyond traditional cyclization approaches. rsc.orgrsc.orgorganic-chemistry.org These include innovative strategies such as ring contraction of larger heterocycles, cycloaddition reactions, C–H activation, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has also emerged as a method to produce azetidines. nih.gov The development of these novel reaction pathways and synthetic disconnections provides a platform for the creation of densely functionalized and structurally diverse azetidines that were previously difficult to access. rsc.org Continued exploration in this area is expected to further expand the synthetic utility of this important class of heterocycles. rsc.org

Development of New Catalytic Systems for Azetidine Synthesis and Functionalization

The synthesis and functionalization of the azetidine ring are critical areas of research, with significant efforts dedicated to developing novel catalytic systems that offer efficiency, selectivity, and broad substrate scope. While specific catalytic functionalization of Methyl 1-Acetyl-3-azetidinecarboxylate is not extensively documented, the broader class of azetidines has been the subject of numerous catalytic innovations.

Recent advancements have focused on transition-metal catalysis and photocatalysis to construct and modify the azetidine core. nih.gov

Key Catalytic Strategies:

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination using palladium catalysts has emerged as a powerful method for synthesizing functionalized azetidines from accessible amine precursors.

Visible-Light Photocatalysis: The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be mediated by visible-light photocatalysis to produce functionalized azetidines under mild conditions. Iridium-based photocatalysts have proven effective in this transformation.

Copper-Catalyzed Radical Annulation: Photo-induced copper catalysis enables a [3+1] radical cyclization of aliphatic amines with alkynes, providing an atom-economical route to highly substituted azetidines. nih.gov

Lanthanum-Catalyzed Aminolysis: Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines, yielding azetidine structures.

Iron-Catalyzed Thiol Alkylation: A mild, iron-catalyzed method allows for the synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols, proceeding through an azetidine carbocation intermediate. nih.gov

Strain-Release Functionalization: The inherent ring strain of azabicyclo[1.1.0]butanes (ABBs) can be harnessed in catalytic systems. Dual copper/photoredox catalysis, for instance, facilitates the allylation of ABBs to rapidly access complex azetidines.

These catalytic methodologies represent a significant leap forward, enabling the construction of diverse azetidine libraries for various applications. Future research will likely focus on enhancing the enantioselectivity of these reactions and expanding their utility to a wider range of substrates, potentially including derivatives like this compound.

Table 1: Overview of Modern Catalytic Methods for Azetidine Scaffolds

Catalytic Method Metal/Catalyst Reaction Type Key Feature
C-H Amination Palladium (Pd) Intramolecular Cyclization Direct functionalization of C-H bonds
Aza-Paternò-Büchi Iridium (Ir) [2+2] Photocycloaddition Mild conditions using visible light
Radical Annulation Copper (Cu) [3+1] Radical Cascade Atom-economical, double C-H activation nih.gov
Aminolysis of Epoxides Lanthanum (La) Intramolecular Ring-Opening High regioselectivity
Thiol Alkylation Iron (Fe) Nucleophilic Substitution Mild conditions for C-S bond formation nih.gov

Integration of Azetidine Derivatives into Advanced Materials (e.g., Polymerization)

The incorporation of azetidine derivatives into polymers is an emerging field with the potential to create advanced materials with unique properties. The ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP). While the polymerization of this compound itself has not been detailed, studies on other azetidine derivatives provide insight into this area.

The primary mechanism for azetidine polymerization is cationic ring-opening polymerization (CROP). researchgate.netutwente.nl This process is typically initiated by acids and leads to the formation of poly(propylenimine)s, which are polymers with repeating amino-propyl units. The polymerization of unsubstituted azetidine often results in hyperbranched polymers due to the monomer's basicity relative to the polymer chain. researchgate.netutwente.nl

Research Findings in Azetidine Polymerization:

Living Polymerization: Certain N-substituted azetidines can undergo "living" polymerization, a controlled process that allows for the synthesis of polymers with well-defined molecular weights and architectures, such as block copolymers. researchgate.net

Functional Polymers: Azetidines carrying additional functional groups can be polymerized to create polymers with pendant functionalities. researchgate.net These functional groups can then be used for further modification or to impart specific properties to the material, such as antimicrobial activity.

Anionic Polymerization: While less common, anionic ring-opening polymerization of activated aziridines and azetidines is also being explored to create linear, controlled polymers.

The integration of the rigid azetidine-3-carboxylate moiety, as found in this compound, into a polymer backbone could lead to materials with enhanced thermal stability and specific conformational properties. Future research is needed to explore the polymerization behavior of such functionalized monomers and to characterize the properties of the resulting polymers for applications in areas like drug delivery, coatings, and specialty plastics.

Table 2: Polymerization Characteristics of Azetidine Monomers

Polymerization Type Common Initiators Resulting Polymer Key Characteristics
Cationic Ring-Opening (CROP) Acids (e.g., Perchloric acid) Branched Poly(propylenimine) Rapid monomer consumption researchgate.net
Living Cationic ROP Specific initiators/conditions Linear, controlled polymers Enables block copolymer synthesis researchgate.net
Anionic Ring-Opening (AROP) Strong bases (for activated monomers) Linear polymers Offers potential for tacticity control

Design of Azetidine-Containing PROTAC Linkers and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is a critical component, influencing the formation and stability of the ternary complex (Target:PROTAC:E3 Ligase).

Azetidine derivatives have emerged as valuable components in PROTAC linker design. Their rigid, three-dimensional structure can help to control the spatial orientation of the two ligands, which is crucial for effective ternary complex formation. While research has not specifically highlighted this compound, closely related compounds like Azetidine-3-carboxylic acid and Methyl 1-Boc-azetidine-3-carboxylate are utilized as alkyl chain-based PROTAC linkers. medchemexpress.commedchemexpress.comglpbio.com

Role of Azetidine-3-Carboxylate Scaffolds in PROTACs:

Rigid Spacer: The azetidine ring serves as a rigid and conformationally constrained spacer within the linker, which can reduce the entropic penalty of forming the ternary complex.

Exit Vectors: The 1- and 3-positions of the azetidine ring provide well-defined exit vectors for attaching the E3 ligase and target protein ligands. The N-substituent (such as the acetyl group in this compound or the more common Boc group) can be modified or removed to facilitate linker synthesis. medchemexpress.com

Improved Physicochemical Properties: Incorporating small heterocyclic scaffolds like azetidine can improve the solubility and other pharmacokinetic properties of the PROTAC molecule.

The design of PROTACs often involves screening libraries of linkers with varying lengths, compositions, and attachment points. The availability of azetidine building blocks, including derivatives of azetidine-3-carboxylic acid, facilitates the construction of these libraries to optimize degrader potency and selectivity. sigmaaldrich.com The N-acetyl group of this compound represents one of many possible modifications to the azetidine nitrogen that can be explored in the development of novel linker architectures.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 1-Acetyl-3-azetidinecarboxylate, and what critical reaction conditions optimize yield?

  • Methodology : Synthesis typically involves acylation of 3-azetidinecarboxylate derivatives. For analogous compounds, acetaldehyde or benzaldehyde in acidic conditions (e.g., HCl) under reflux is used to form cyclic structures . Critical conditions include:

  • pH control : Adjusting to pH 8 during workup to precipitate products.
  • Temperature : Reflux (e.g., 2–6 hours) to drive cyclization.
  • Purification : Recrystallization from hot methanol/water mixtures yields crystalline products (up to 90% yield) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodology :

  • ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.0–4.5 ppm) and ester carbonyl signals (δ 170–175 ppm). For example, in similar azetidine derivatives, methyl groups attached to nitrogen appear as singlets (δ 1.25–2.24 ppm) .
  • IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 101.10 for azetidinecarboxylic acid derivatives) validate molecular weight .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and light exposure, as azetidine derivatives are prone to hydrolysis. Safety data for related compounds emphasize cool, dry storage and handling in fume hoods .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during the acylation of 3-azetidinecarboxylate derivatives?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) using Boc or Cbz groups to direct acylation to the azetidine nitrogen.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic interference from byproducts .

Q. What computational approaches model the conformational dynamics of this compound, and how do they inform experimental design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy-minimized conformers to predict steric effects of the acetyl group on azetidine ring puckering.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess stability. Hirshfeld surface analysis, as applied to triazole derivatives, can map intermolecular interactions .

Q. How does the steric and electronic environment of the azetidine ring influence reactivity in nucleophilic substitutions?

  • Methodology :

  • Steric Effects : The acetyl group at position 1 creates steric hindrance, directing nucleophiles to the less hindered 3-carboxylate position.
  • Electronic Effects : Electron-withdrawing acetyl groups polarize the azetidine ring, enhancing electrophilicity at the carbonyl carbon. Comparative studies on β-carboline derivatives show similar electronic modulation .

Q. What strategies resolve racemic mixtures of chiral this compound derivatives?

  • Methodology :

  • Chiral Chromatography : Use HPLC with cellulose-based chiral stationary phases.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate via crystallization .

Methodological Notes

  • Safety Protocols : Always handle azetidine derivatives in fume hoods. For spills, rinse skin/eyes with water for 15 minutes and consult safety data sheets .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for azetidine analogs to ensure accuracy .

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